molecular formula C7H9ClN2O2 B6588325 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole CAS No. 1248745-65-4

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole

Cat. No.: B6588325
CAS No.: 1248745-65-4
M. Wt: 188.61 g/mol
InChI Key: RPYDYBXDRCBKMD-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, an oxolan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl oxirane with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

    Cycloaddition: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cycloaddition can produce fused heterocyclic compounds.

Scientific Research Applications

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in pathogens.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-triazole: Similar in structure but with a triazole ring instead of an oxadiazole ring.

    3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.

    3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxazole: Features an oxazole ring, which can influence its reactivity and applications.

Uniqueness

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the oxadiazole ring and the oxolan ring allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(hydroxymethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole with thionyl chloride to form the chloromethyl derivative.", "Starting Materials": [ "3-(hydroxymethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole", "Thionyl chloride" ], "Reaction": [ "To a solution of 3-(hydroxymethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole (1.0 g, 5.0 mmol) in dry dichloromethane (10 mL) at 0°C, thionyl chloride (0.6 mL, 8.3 mmol) was added dropwise over 10 min.", "The reaction mixture was stirred at 0°C for 1 h and then at room temperature for 12 h.", "The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a white solid (0.8 g, 70% yield)." ] }

CAS No.

1248745-65-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H9ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h5H,1-4H2

InChI Key

RPYDYBXDRCBKMD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC(=NO2)CCl

Purity

95

Origin of Product

United States

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